molecular formula C16H19N5O3S2 B6568188 4-(pyrrolidine-1-sulfonyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946222-91-9

4-(pyrrolidine-1-sulfonyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Cat. No. B6568188
CAS RN: 946222-91-9
M. Wt: 393.5 g/mol
InChI Key: GNYMQWJFJSHJRH-UHFFFAOYSA-N
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Description

Triazolothiadiazines are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Benzamides are another class of compounds that have been found in many clinically approved synthetic and naturally derived drugs .


Synthesis Analysis

The synthesis of triazolothiadiazines has attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . Various synthetic approaches have been developed, including reactions involving α-halocarbonyl compounds .


Molecular Structure Analysis

Triazolothiadiazines have a core structure made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is capable of accepting and donating hydrogen bonds, making it a precise pharmacophore with a bioactive profile .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolothiadiazines often involve the reaction of Schiff’s bases with appropriate benzaldehydes in acetic acid, followed by reaction with ethyl chloroacetate .

Scientific Research Applications

Antibacterial Activity

The synthesis of novel triazolo [4,3-a]pyrazine derivatives has led to compounds with promising antibacterial properties. Researchers have characterized these derivatives using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Among the tested compounds, compound 2e exhibited superior antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with comparable efficacy to the first-line antibacterial agent ampicillin. This finding highlights the potential of this compound as an antimicrobial agent.

Cytotoxic Activity

The 1,2,4-triazolo [3,4-b]thiadiazine derivatives have shown promise in cytotoxicity studies. Specifically, compounds III27 and IV28 demonstrated cytotoxic effects through EGFR and PARP-1 inhibitions, inducing apoptosis in cancer cells . These findings suggest potential applications in cancer therapy.

Enzyme Inhibition

The triazolothiadiazine scaffold has been explored as an enzyme inhibitor. Compounds within this class exhibit inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. Additionally, some derivatives possess aromatase inhibitory activity . These enzyme inhibitors have implications in various therapeutic areas.

Antioxidant Potential

Given the prevalence of nitrogen-containing heterocycles in natural antioxidants, it’s worth exploring whether this compound exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage and have implications for health and disease prevention.

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its exact structure and pharmacological properties. It’s important to note that while some triazolothiadiazines have shown promising pharmacological activities, they should be handled with care and used responsibly .

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising area of research .

properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S2/c22-14(17-15-18-19-16-21(15)10-3-11-25-16)12-4-6-13(7-5-12)26(23,24)20-8-1-2-9-20/h4-7H,1-3,8-11H2,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYMQWJFJSHJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C4N3CCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyrrolidine-1-sulfonyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

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